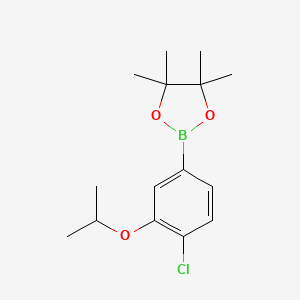

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core with a substituted phenyl ring. The compound features a chloro group at the 4-position and an isopropoxy group at the 3-position on the aromatic ring, contributing to its electronic and steric properties. These substituents make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes, particularly in pharmaceutical and materials science research .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-9-11(7-8-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFSMLPKUXVFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-3-isopropoxyphenylboronic acid with a suitable reagent to form the dioxaborolane structure. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves the use of automated systems to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water or toluene).

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction Reactions: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

Suzuki-Miyaura Reaction: Biaryl compounds.

Oxidation Reactions: Chloro- and hydroxy-substituted phenyl derivatives.

Reduction Reactions: Alcohols and amines.

Substitution Reactions: Halogenated and aminated derivatives.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its application in the Suzuki-Miyaura reaction makes it a key reagent in the synthesis of biaryl compounds, which are important in drug discovery and material science.

Wirkmechanismus

The mechanism by which 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed formation of biaryl compounds through the Suzuki-Miyaura reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Chloro Substituent: The electron-withdrawing chloro group enhances electrophilicity at the boron center, increasing reactivity in cross-coupling reactions compared to non-halogenated analogs .

- Methoxy vs. Isopropoxy : Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-dioxaborolane) exhibit lower steric hindrance but similar electronic effects, making them more reactive but less selective .

Positional Isomerism

Compounds with chloro and methyl groups in different positions (e.g., 5-chloro-2-methyl vs. 2-chloro-5-methyl isomers) demonstrate distinct reactivity profiles. For example, the a-isomer (5-chloro-2-methyl) showed 26% yield in synthesis, suggesting steric or electronic challenges in borylation .

Biologische Aktivität

2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.60 g/mol

- CAS Number : 2096998-40-0

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling and regulation.

Key Mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Properties : In vitro assays have shown that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cellular models .

Biological Activity Data

The following table summarizes the biological activities reported for 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Case Studies

- Alzheimer's Disease Models : In a study focused on Alzheimer's disease models, 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant inhibition of DYRK1A activity. This inhibition correlated with reduced levels of tau phosphorylation and improved cognitive function in treated animals .

- Cancer Cell Lines : Another investigation assessed the compound's effects on various cancer cell lines. Results indicated selective cytotoxicity towards tumorigenic cells without affecting normal cells at concentrations up to 10 µM. This selectivity suggests a potential therapeutic window for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.